![molecular formula C10H11O2- B1236764 2,4,6-Trimethylbenzoate](/img/structure/B1236764.png)
2,4,6-Trimethylbenzoate
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Overview
Description
2,4,6-trimethylbenzoate is a trimethylbenzoate in which the three methyl substituents are located at positions 2, 4 and 6. It derives from a benzoate. It is a conjugate base of a 2,4,6-trimethylbenzoic acid.
Scientific Research Applications
Synthesis and Optimization
- 2,4,6-Trimethylbenzoic acid has been synthesized through the carboxylation of mesitylene in a carbon dioxide–AlCl3 system, achieving high yields at specific reaction conditions (Zang Yangling, 2007).
- A one-step synthesis method for 2,4,6-Trimethylbenzoic acid was developed, focusing on post-treatment technologies to achieve high purity and yield (J. Xing, Y. Zhang, L. Liu, 2011).
Chemical Reactions and Properties
- The influence of microwave irradiation on the esterification rate of 2,4,6-trimethylbenzoic acid with 2-propanol was investigated, providing insights into reaction kinetics and optimal conditions for ester formation (K. Raner, C. R. Strauss, 1992).
- Research on the spectral and thermal properties of rare earth complexes with 2,4,6-trimethylbenzoic acid revealed insights into their IR spectra, solubility, and thermal decomposition, contributing to our understanding of these complexes’ stability and reactivity (W. Brzyska, 2000).
- Studies on the preparation of 2,4,6-trimethylbenzoyl chloride from 2,4,6-trimethylbenzoic acid expanded the understanding of reaction variables like reactant ratio and temperature, optimizing the yield of the product (Hu Yong-ling, 2007).
Environmental and Spectroscopic Applications
- In an environmental context, trimethylbenzoic acids, including the 2,4,6-variant, were studied as metabolite signatures in an aquifer contaminated with jet fuel hydrocarbons, illustrating their role in understanding biogeochemical evolution and hydrocarbon degradation (J. Namocatcat et al., 2003).
- The electron spin resonance study of 2,4,6-trimethylbenzoate radical anions provided valuable information on their molecular structure, particularly the planarity of these hindered molecules (C. Sieiro et al., 1987).
properties
Product Name |
2,4,6-Trimethylbenzoate |
---|---|
Molecular Formula |
C10H11O2- |
Molecular Weight |
163.19 g/mol |
IUPAC Name |
2,4,6-trimethylbenzoate |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12)/p-1 |
InChI Key |
FFFIRKXTFQCCKJ-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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